molecular formula C13H12BrNO B1470062 5-(Benzyloxy)-2-(bromomethyl)pyridine CAS No. 1204424-83-8

5-(Benzyloxy)-2-(bromomethyl)pyridine

Cat. No. B1470062
CAS RN: 1204424-83-8
M. Wt: 278.14 g/mol
InChI Key: MMYWCFNOYMDOQH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-(Benzyloxy)-2-(bromomethyl)pyridine is likely to be similar to that of pyridine, a nitrogen-containing aromatic heterocycle . Pyridine has a π electron arrangement similar to that of benzene, with a lone pair of electrons on nitrogen in an sp2 orbital in the plane of the ring .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . The success of the SM cross-coupling reaction originates from its exceptionally mild and functional group tolerant reaction conditions .

Scientific Research Applications

Pharmaceuticals: Drug Synthesis

5-(Benzyloxy)-2-(bromomethyl)pyridine is a versatile intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of additional functional groups, making it valuable for constructing complex molecules. In drug synthesis, it can be used to create compounds with potential anti-cancer , anti-microbial , and anti-cholinesterase properties.

Gene Delivery Systems

The bromomethyl group in 5-(Benzyloxy)-2-(bromomethyl)pyridine can be utilized to modify carriers in gene delivery systems. These modifications can enhance the binding of nucleic acids and improve the efficiency of gene transfer to target cells, which is crucial for gene therapy approaches .

Anti-Cancer Research

Research into anti-cancer applications often involves the development of small molecules that can interfere with specific cellular processes. 5-(Benzyloxy)-2-(bromomethyl)pyridine can serve as a precursor for compounds designed to inhibit enzymes or receptors involved in cancer cell proliferation .

Anti-Malarial Studies

Compounds derived from 5-(Benzyloxy)-2-(bromomethyl)pyridine may exhibit anti-malarial activity. By interfering with the life cycle of the malaria parasite, these derivatives could contribute to the discovery of new therapeutic agents against malaria .

Anti-Cholinesterase Inhibitors

In the context of neurodegenerative diseases, derivatives of 5-(Benzyloxy)-2-(bromomethyl)pyridine could be explored as potential anti-cholinesterase inhibitors. These inhibitors can increase the levels of acetylcholine in the brain, which may alleviate symptoms of conditions like Alzheimer’s disease .

Antimicrobial Agents

The structural flexibility of 5-(Benzyloxy)-2-(bromomethyl)pyridine allows for the creation of new antimicrobial agents. By targeting specific bacterial enzymes or pathways, derivatives of this compound could lead to the development of novel antibiotics .

Mechanism of Action

The Suzuki–Miyaura (SM) coupling reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Future Directions

The Suzuki–Miyaura (SM) cross-coupling reaction, which could potentially be used with 5-(Benzyloxy)-2-(bromomethyl)pyridine, continues to be a subject of research due to its wide applicability in carbon–carbon bond-forming reactions . Future research may focus on developing more efficient and environmentally friendly methods for these reactions .

properties

IUPAC Name

2-(bromomethyl)-5-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c14-8-12-6-7-13(9-15-12)16-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYWCFNOYMDOQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzyloxy)-2-(bromomethyl)pyridine

Synthesis routes and methods

Procedure details

A mixture of 540 mg (2.51 mmol) 5-benzyloxy-2-pyridinemethanol (prepared according to J. Med. Chem. 1977, 20, 1258-1262), 536 mg N-bromo succinimide (3.01 mmol), and 1.2 g polymer bound triphenylphosphine (loading approx. 3 mmol/g, approx. 3.3 mmol) in dichloromethane (40 mL) was stirred overnight at room temperature. All solids were removed by filtration, and the filtrate was washed with aqueous sodium bicarbonate and water, and than concentrated in vacuo. The crude product (540 mg of a slightly pink solid, 79% crude yield) was used without further purification.
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
536 mg
Type
reactant
Reaction Step One
[Compound]
Name
polymer
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
3.3 mmol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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